molecular formula C14H21NO4S B13857389 6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone

6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone

Cat. No.: B13857389
M. Wt: 299.39 g/mol
InChI Key: LUZIJNAGJGNDHZ-UHFFFAOYSA-N
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Description

2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol This compound is known for its unique structure, which includes a benzoxazolone core with ethyl and ethylsulfonylpropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone typically involves the following steps:

    Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized through a cyclization reaction involving an appropriate ortho-aminophenol and a carboxylic acid derivative.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Attachment of the Ethylsulfonylpropyl Group: The ethylsulfonylpropyl group can be attached through a nucleophilic substitution reaction using an appropriate sulfonyl chloride and a propylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to exert its biological effects.

    Altering Cellular Pathways: Affecting cellular signaling pathways to induce desired biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-[2-(methylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone
  • 2-Ethyl-6-[2-(propylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone

Uniqueness

2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone is unique due to its specific ethylsulfonylpropyl substituent, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

2-ethyl-6-(2-ethylsulfonylpropyl)-6,7-dihydro-5H-1,3-benzoxazol-4-one

InChI

InChI=1S/C14H21NO4S/c1-4-13-15-14-11(16)7-10(8-12(14)19-13)6-9(3)20(17,18)5-2/h9-10H,4-8H2,1-3H3

InChI Key

LUZIJNAGJGNDHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)CC(CC2=O)CC(C)S(=O)(=O)CC

Origin of Product

United States

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